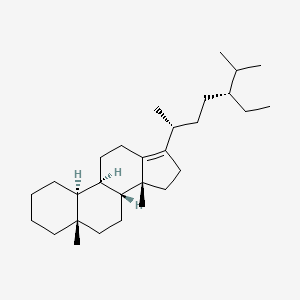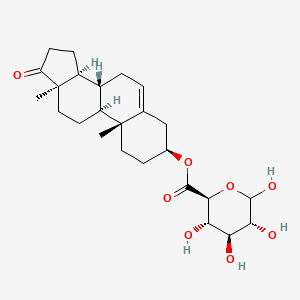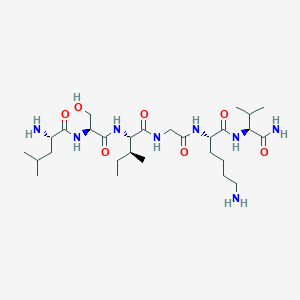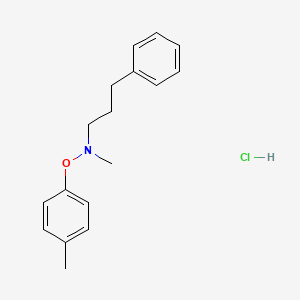
Dithiodesethylcarbodenafil
Descripción general
Descripción
Dithiodesethylcarbodenafil is a useful research compound. Its molecular formula is C22H28N6OS2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Dithiodesethylcarbodenafil is a related compound of Sildenafil . Sildenafil is known to inhibit phosphodiesterase type 5 (PDE5) . Therefore, it is reasonable to infer that this compound may also target PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation .
Mode of Action
The mode of action of this compound is likely similar to that of Sildenafil, given their structural similarity . Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Sildenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum . This compound may act in a similar manner.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the NO-cGMP signaling pathway. This pathway plays a crucial role in vascular smooth muscle relaxation and vasodilation . By inhibiting PDE5, this compound may prevent the breakdown of cGMP, thereby enhancing the effects of NO and promoting vasodilation .
Pharmacokinetics
Based on its structural similarity to sildenafil, it may have similar absorption, distribution, metabolism, and excretion (adme) properties . Sildenafil is rapidly absorbed, has a distribution volume of 105 L, is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and is excreted in feces (~80%, as metabolites) and urine (~13%) .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve the relaxation of vascular smooth muscle and the promotion of blood flow, particularly in the corpus cavernosum . This is due to the inhibition of PDE5 and the subsequent increase in cGMP levels .
Action Environment
Factors such as diet, lifestyle, and overall health status can influence the pharmacokinetics and pharmacodynamics of many drugs . For instance, a high-fat meal can slow the absorption of Sildenafil . Therefore, similar factors might also influence the action of this compound.
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(piperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6OS2/c1-4-6-16-18-19(27(3)26-16)21(30)25-20(24-18)15-13-14(7-8-17(15)29-5-2)22(31)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZWMQJHZVNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610830-81-3 | |
| Record name | Dithiodesethylcarbodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610830813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DITHIODESETHYLCARBODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O465G4R4R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene](/img/structure/B1494377.png)


![5-fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1494394.png)






![Disodium;[(2S,3R)-3,4-dihydroxy-1-methoxybutan-2-yl] phosphate](/img/structure/B1494425.png)

